Cas no 1855758-22-3 (2-(Azetidin-3-yl)-1-methyl-1h-imidazole)

2-(Azetidin-3-yl)-1-methyl-1h-imidazole 化学的及び物理的性質
名前と識別子
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- 2-(azetidin-3-yl)-1-methyl-1h-imidazole
- 2-(Azetidin-3-yl)-1-methyl-1h-imidazole
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- インチ: 1S/C7H11N3/c1-10-3-2-9-7(10)6-4-8-5-6/h2-3,6,8H,4-5H2,1H3
- InChIKey: QEMDUUDLGMOLNI-UHFFFAOYSA-N
- ほほえんだ: N1CC(C2=NC=CN2C)C1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 122
- トポロジー分子極性表面積: 29.8
- 疎水性パラメータ計算基準値(XlogP): -0.6
2-(Azetidin-3-yl)-1-methyl-1h-imidazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-381737-0.05g |
2-(azetidin-3-yl)-1-methyl-1H-imidazole |
1855758-22-3 | 0.05g |
$1140.0 | 2023-06-03 | ||
Enamine | EN300-381737-0.25g |
2-(azetidin-3-yl)-1-methyl-1H-imidazole |
1855758-22-3 | 0.25g |
$1249.0 | 2023-06-03 | ||
Enamine | EN300-381737-1.0g |
2-(azetidin-3-yl)-1-methyl-1H-imidazole |
1855758-22-3 | 1g |
$1357.0 | 2023-06-03 | ||
Enamine | EN300-381737-2.5g |
2-(azetidin-3-yl)-1-methyl-1H-imidazole |
1855758-22-3 | 2.5g |
$2660.0 | 2023-06-03 | ||
Enamine | EN300-381737-5.0g |
2-(azetidin-3-yl)-1-methyl-1H-imidazole |
1855758-22-3 | 5g |
$3935.0 | 2023-06-03 | ||
Enamine | EN300-381737-0.5g |
2-(azetidin-3-yl)-1-methyl-1H-imidazole |
1855758-22-3 | 0.5g |
$1302.0 | 2023-06-03 | ||
Enamine | EN300-381737-10.0g |
2-(azetidin-3-yl)-1-methyl-1H-imidazole |
1855758-22-3 | 10g |
$5837.0 | 2023-06-03 | ||
Enamine | EN300-381737-0.1g |
2-(azetidin-3-yl)-1-methyl-1H-imidazole |
1855758-22-3 | 0.1g |
$1195.0 | 2023-06-03 |
2-(Azetidin-3-yl)-1-methyl-1h-imidazole 関連文献
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Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953
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Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
2-(Azetidin-3-yl)-1-methyl-1h-imidazoleに関する追加情報
Introduction to 2-(Azetidin-3-yl)-1-methyl-1H-imidazole (CAS No. 1855758-22-3)
2-(Azetidin-3-yl)-1-methyl-1H-imidazole, identified by its Chemical Abstracts Service (CAS) number 1855758-22-3, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the imidazole class, characterized by a five-membered aromatic ring containing two nitrogen atoms. The presence of an azetidine side chain further enhances its structural complexity and potential biological activity, making it a subject of extensive study for its pharmacological properties.
The molecular structure of 2-(Azetidin-3-yl)-1-methyl-1H-imidazole consists of a central imidazole ring substituted with a methyl group at the 1-position and an azetidine ring at the 2-position. This unique arrangement of functional groups imparts distinct chemical and biological characteristics, enabling its exploration in various therapeutic applications. The compound’s stability, solubility, and interaction with biological targets make it a promising candidate for further development in drug discovery.
In recent years, the pharmaceutical industry has witnessed a surge in the investigation of heterocyclic compounds due to their diverse biological activities and synthetic flexibility. Among these, imidazole derivatives have been extensively studied for their roles in modulating enzyme activity, receptor binding, and cellular signaling pathways. The incorporation of an azetidine moiety into the imidazole framework introduces additional pharmacophoric elements that can influence the compound’s bioavailability and therapeutic efficacy.
One of the most compelling aspects of 2-(Azetidin-3-yl)-1-methyl-1H-imidazole is its potential as an intermediate in the synthesis of more complex pharmacological agents. Researchers have leveraged its structural motifs to develop novel molecules targeting various diseases, including infectious disorders, inflammatory conditions, and metabolic syndromes. The compound’s ability to undergo functionalization at multiple sites allows for the creation of derivatives with tailored biological properties, facilitating the development of next-generation therapeutics.
Recent advancements in computational chemistry and high-throughput screening have accelerated the discovery process for such compounds. Virtual screening techniques have been employed to identify potential binding interactions between 2-(Azetidin-3-yl)-1-methyl-1H-imidazole and target proteins, providing insights into its mechanism of action. These studies have highlighted its potential as a scaffold for developing inhibitors of kinases, proteases, and other enzymes implicated in human diseases.
The synthesis of 2-(Azetidin-3-yl)-1-methyl-1H-imidazole involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Modern synthetic methodologies, including transition metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been utilized to streamline the process. These techniques not only enhance efficiency but also minimize unwanted byproducts, making the compound more suitable for industrial-scale production.
Evaluation of 2-(Azetidin-3-yl)-1-methyl-1H-imidazole in preclinical studies has revealed promising results regarding its pharmacokinetic profile and safety profile. Preliminary toxicity assays have demonstrated low systemic toxicity, suggesting its potential as a viable therapeutic agent. Further investigations are ongoing to elucidate its long-term effects and optimize dosing regimens for clinical applications.
The integration of 2-(Azetidin-3-yl)-1-methyl-1H-imidazole into drug development pipelines aligns with current trends toward personalized medicine and targeted therapy. By understanding its interactions at a molecular level, researchers can design treatments that are more effective and less prone to resistance mechanisms. This approach underscores the importance of heterocyclic compounds like 2-(Azetidin-3-yl)-1-methyl-1H-imidazole in addressing unmet medical needs.
The future prospects for 2-(Azetidin-3-yl)-1-methyl-1H-imidazole are vast, with ongoing research exploring its role in novel drug formulations. Collaborative efforts between academic institutions and pharmaceutical companies are expected to yield innovative therapies derived from this compound. As our understanding of its biological properties continues to evolve, so too will its applications in medicine and biotechnology.
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